molecular formula C10H9NO4 B13487423 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid

Cat. No.: B13487423
M. Wt: 207.18 g/mol
InChI Key: XFTMRTNFUYTUCJ-UHFFFAOYSA-N
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Description

2-[(1-Oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is a heterocyclic compound featuring an isoindole core fused with a 1-oxo group and an acetic acid side chain. This compound is of interest in medicinal chemistry due to its structural similarity to pharmaceutically active isoindoline derivatives, such as anti-inflammatory and kinase-inhibiting agents .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-[(1-oxo-2,3-dihydroisoindol-4-yl)oxy]acetic acid

InChI

InChI=1S/C10H9NO4/c12-9(13)5-15-8-3-1-2-6-7(8)4-11-10(6)14/h1-3H,4-5H2,(H,11,14)(H,12,13)

InChI Key

XFTMRTNFUYTUCJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2OCC(=O)O)C(=O)N1

Origin of Product

United States

Preparation Methods

Pathway via Phthalic Anhydride and Isoindoline Derivatives

One of the most documented routes involves the reaction of phthalic anhydride with amino acids or related derivatives to form isoindoline-1,3-dione structures, which are then functionalized to yield the target compound. This approach is supported by the synthesis of isoindoline derivatives through condensation and cyclization reactions.

Key steps include:

  • Condensation of phthalic anhydride with amino acids or amines to form isoindoline-1,3-dione intermediates.
  • Functionalization of the isoindoline core with oxyacetic acid groups via nucleophilic substitution or amidation reactions.

Research evidence:

  • A study demonstrated the synthesis of isoindoline derivatives through refluxing phthalic anhydride with amino compounds, followed by amidation with chloroacetic acid derivatives to introduce the oxyacetic acid moiety.

Amidation of Isoindoline-1,3-dione Derivatives

This method involves activating the carboxyl group of a suitable isoindoline precursor and coupling it with oxyacetic acid derivatives using carbodiimide-mediated amidation.

Typical reagents and conditions:

  • Use of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
  • Hydroxybenzotriazole (HOBT) as an additive to improve coupling efficiency.
  • Solvent: Chloroform or dimethylformamide.
  • Reaction temperature: Room temperature, stirred for 15–24 hours.

Research findings:

  • A recent study utilized EDC/HOBT-mediated amidation to synthesize isoindoline derivatives with biological activity, confirming the viability of this pathway.

Multi-step Synthesis via Benzene and Phthalic Anhydride

Another pathway involves the initial bromination of benzene derivatives, followed by nucleophilic substitution with amino compounds, cyclization, and subsequent functionalization to introduce the oxyacetic acid group.

Key steps:

  • Bromination of benzene derivatives using N-bromosuccinimide under light.
  • Nucleophilic substitution with amino compounds.
  • Cyclization to form isoindoline rings.
  • Oxidation or ester hydrolysis to generate the free acid.

Research evidence:

  • Such methods are well-established in the synthesis of isoindoline derivatives, with modifications to incorporate oxyacetic acid groups.

Specific Synthesis Examples and Data Tables

Method Starting Materials Key Reagents Reaction Conditions Yield Reference
Pathway A Phthalic anhydride + amino acid EDC, HOBT Room temperature, 15–24 h 84%
Pathway B Brominated benzene derivatives + amino compounds N-bromosuccinimide, light Reflux, 4–7 h Not specified
Pathway C Isoindoline-1,3-dione derivatives + chloroacetic acid EDC, HOBT Room temperature, overnight Not specified

Research Findings and Optimization

  • Yield optimization: Using carbodiimide coupling agents like EDC with HOBT significantly improves yields and purity of the final product.
  • Reaction time: Generally ranges from 15 hours to several days depending on the pathway.
  • Reaction temperature: Typically maintained at room temperature to prevent decomposition, with some methods requiring mild heating.

Summary of Key Preparation Methods

  • Amidation of isoindoline-1,3-dione derivatives with oxyacetic acid groups using carbodiimide chemistry is the most efficient and scalable method, supported by recent medicinal chemistry research.
  • Cyclization and substitution approaches involving brominated benzene derivatives and subsequent functionalization provide alternative routes, particularly useful for structural diversification.
  • Reaction conditions are optimized to maximize yield and minimize by-products, with room temperature amidation being the most common.

Chemical Reactions Analysis

Reactions Involving the Acetic Acid Moiety

The carboxylic acid group participates in typical acid-derived transformations:

Reaction TypeReagents/ConditionsExpected ProductNotes
Esterification Methanol, H₂SO₄ (catalytic), refluxMethyl 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetateStandard Fischer esterification .
Amidation Thionyl chloride (SOCl₂), then aminesCorresponding acetamide derivativesActivation to acid chloride precedes nucleophilic substitution .
Salt Formation NaOH or KOH in aqueous ethanolSodium/potassium carboxylate saltsEnhances solubility for pharmaceutical applications .

Reactivity of the Ether Linkage

The ether bond between the isoindolinone and acetic acid may undergo cleavage under specific conditions:

Reaction TypeReagents/ConditionsExpected ProductsNotes
Acidic Cleavage HBr (48%) in acetic acid, reflux4-hydroxyisoindolin-1-one and bromoacetic acidRequires prolonged heating.
Nucleophilic Attack NaH, alkyl halidesAlkylated derivatives at the oxygen siteLimited by steric hindrance from the bicyclic structure .

Modifications of the Isoindolinone Ring

The lactam ring exhibits resistance to many reactions but may participate in:

Reaction TypeReagents/ConditionsExpected ProductNotes
Reduction LiAlH₄ in THF2,3-dihydro-1H-isoindole derivativePartial reduction of the carbonyl group; rare due to ring stability .
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitrated isoindolinone derivativesPositional selectivity depends on electronic effects .

Cross-Coupling Reactions

The compound’s aromatic system may engage in catalytic coupling:

Reaction TypeReagents/ConditionsExpected ProductNotes
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, baseBiaryl-substituted derivativesLimited by steric constraints; C-4 position most reactive .

Biological Interactions and Prodrug Formation

The acetic acid group facilitates prodrug development:

  • Ester Prodrugs : Conversion to lipophilic esters (e.g., ethyl ester) enhances membrane permeability, with enzymatic hydrolysis regenerating the active acid in vivo .

  • Metal Complexation : The carboxylate ion can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺), potentially modulating biological activity .

Comparative Reactivity with Structural Analogs

A comparison with similar compounds highlights unique features:

CompoundKey Structural DifferenceReactivity Contrast
2-Oxoindole-3-acetic acid Lacks isoindoline bicyclic systemHigher susceptibility to decarboxylation .
6-Chloroisoindole acetic acid Chlorine substituentEnhanced electrophilic substitution at C-6.

Scientific Research Applications

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered metabolic processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
2-[(1-Oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid* C₁₀H₉NO₄ 207.19 1-oxo isoindole, acetic acid, ether linkage Ether bridge at position 4
2-(1-Oxoisoindolin-2-yl)acetic acid C₁₀H₉NO₃ 191.18 1-oxo isoindole, acetic acid Direct N-linked acetic acid
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid C₁₀H₇NO₄ 205.17 1,3-dioxo isoindole, acetic acid Two electron-withdrawing oxo groups
2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid C₁₀H₇N₂O₆ 251.17 1,3-dioxo isoindole, nitro group, acetic acid Nitro group enhances reactivity
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid C₁₇H₁₅NO₃ 281.31 3-oxo isoindole, phenyl group, propanoic acid Extended hydrophobic moiety

*Assumed structure based on nomenclature and analogs.

Key Observations:
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) increases acidity and reactivity, while ether linkages (as in the target compound) may improve solubility.
  • Hydrogen Bonding : The acetic acid group enables hydrogen bonding, critical for crystal packing (observed in isoindole derivatives ) and biological interactions.
  • Aromatic Systems : Compounds with additional aromatic substituents (e.g., phenyl in ) exhibit increased hydrophobicity, influencing membrane permeability.
Anti-Inflammatory and Kinase Inhibition
  • 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone) is a proprietary anti-inflammatory agent, suggesting isoindole derivatives with bulky substituents may target cyclooxygenase (COX) enzymes .
  • 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl derivatives (e.g., in ) are used in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation, highlighting the role of isoindole cores in drug design.
Reactivity and Toxicity
  • Nitro-substituted analogs (e.g., ) may pose genotoxicity risks due to nitro group reduction, whereas acetic acid derivatives generally exhibit lower toxicity profiles.
  • 2-(1-Oxoisoindolin-2-yl)acetic acid forms intermolecular hydrogen bonds in its crystal structure, which could stabilize protein-ligand interactions in therapeutic contexts .

Physicochemical Properties

  • Solubility : Acetic acid derivatives (e.g., ) are more water-soluble than phenyl-substituted analogs (e.g., ) due to polar functional groups.
  • Melting Points : Compounds with multiple oxo groups (e.g., 1,3-dioxo in ) exhibit higher melting points (>200°C) due to stronger intermolecular forces.

Biological Activity

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is a compound with notable structural features that include an isoindoline nucleus and an acetic acid moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

The molecular formula of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is C10H9NO4, with a molecular weight of approximately 207.18 g/mol. It is characterized by a CAS number of 366453-24-9.

PropertyValue
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
CAS Number366453-24-9
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate enzyme activities and influence signaling pathways associated with cell proliferation and apoptosis. For instance, studies indicate that it may inhibit certain enzymes involved in cancer cell growth, thereby exhibiting potential anticancer properties .

Anticancer Properties

Research has highlighted the anticancer potential of derivatives related to 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid. A study focused on similar compounds demonstrated significant anti-proliferative effects against various tumor cell lines, including SK-BR-3, MDA-MB-231, and HCT116. Notably, certain derivatives enhanced reactive oxygen species (ROS) levels and induced apoptosis through mechanisms involving the inhibition of thioredoxin reductase (TrxR) and activation of apoptotic proteins like Bax and cleaved-caspase 3 .

Antimicrobial Activity

In addition to its anticancer effects, the compound exhibits antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of several bacterial strains. The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Study on Anticancer Activity : A recent investigation into related isoindole derivatives reported that modifications in structure significantly impacted their anti-proliferative activity against cancer cell lines. The findings indicated that specific substitutions at certain positions could enhance efficacy against resistant cancer types .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration into their clinical applications .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid. Modifications in functional groups and structural configurations have been shown to influence both anticancer and antimicrobial activities significantly.

ModificationEffect on Activity
Hydroxyl group additionIncreased ROS generation
Alkyl substitutionEnhanced binding affinity to targets
EsterificationImproved solubility and bioavailability

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid, and how should data interpretation be approached?

Methodological Answer: The compound should be characterized using FT-IR, FT-Raman, and FT-NMR spectroscopy. FT-IR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the isoindolone moiety), while FT-Raman resolves conjugated π-system vibrations. ¹H and ¹³C NMR assignments should align with theoretical predictions (e.g., B3LYP/6-311++G(d,p) basis set) to confirm molecular structure. Discrepancies between experimental and computed spectra may arise from solvent effects or conformational flexibility, requiring iterative refinement of computational models .

Q. What synthetic routes are reported for synthesizing derivatives of this compound, and what parameters influence yield?

Methodological Answer: A general synthesis involves refluxing precursors (e.g., indole-carboxylic acids) with acetic acid and sodium acetate as a catalyst. Key parameters include:

  • Reaction time : 2.5–5 hours (shorter times risk incomplete cyclization).
  • Molar ratios : Excess aldehyde (1.1:1) improves condensation efficiency.
  • Purification : Recrystallization from acetic acid removes unreacted starting materials. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer: Stability studies should evaluate:

  • Temperature : Store at –20°C to prevent degradation (based on analogs with similar oxo-isoindole moieties).
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) if prolonged storage is required, as they may promote hydrolysis.
  • pH sensitivity : Monitor pKa (predicted ~4.7) to avoid deprotonation in basic conditions, which could alter reactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic sites (e.g., oxo group as electron-deficient).
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer behavior.
  • Vibrational frequencies : Validate experimental FT-IR/Raman data. Researchers must account for solvent effects (e.g., PCM model) and compare results with crystallographic data (if available) .

Q. How should conflicting spectroscopic data (e.g., experimental vs. theoretical NMR shifts) be resolved?

Methodological Answer:

  • Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
  • Solvent correction : Apply the IEF-PCM model to theoretical shifts.
  • Experimental validation : Acquire variable-temperature NMR to detect dynamic effects (e.g., ring puckering in isoindolone) .

Q. What strategies optimize chromatographic purity assessment for this compound?

Methodological Answer:

  • HPLC method : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution).
  • Detection : UV at 254 nm (aromatic π→π* transitions).
  • Validation : Include linearity (R² > 0.995), LOD/LOQ (<1 µg/mL), and repeatability (RSD < 2%). Cross-validate with HRMS for molecular ion confirmation .

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